
3-Cyclopropyl-2-ethoxypyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropyl-2-ethoxypyridin-4-amine is a chemical compound with the molecular formula C10H14N2O It is a derivative of pyridine, characterized by the presence of a cyclopropyl group, an ethoxy group, and an amine group attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-2-ethoxypyridin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boronic acids and palladium catalysts to form carbon-carbon bonds . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions: 3-Cyclopropyl-2-ethoxypyridin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce more saturated derivatives.
科学的研究の応用
3-Cyclopropyl-2-ethoxypyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Cyclopropyl-2-ethoxypyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
類似化合物との比較
4-Amino-3-methoxypyridine: Similar in structure but with a methoxy group instead of an ethoxy group.
3-Fluoropyridine: Contains a fluorine atom instead of a cyclopropyl group.
Uniqueness: 3-Cyclopropyl-2-ethoxypyridin-4-amine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C10H14N2O |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
3-cyclopropyl-2-ethoxypyridin-4-amine |
InChI |
InChI=1S/C10H14N2O/c1-2-13-10-9(7-3-4-7)8(11)5-6-12-10/h5-7H,2-4H2,1H3,(H2,11,12) |
InChIキー |
OPPIMNLHCDTRFG-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NC=CC(=C1C2CC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


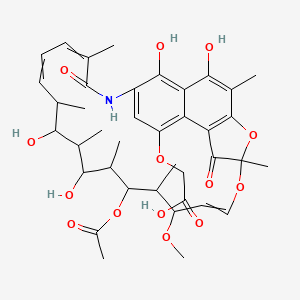
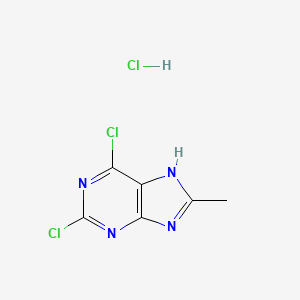
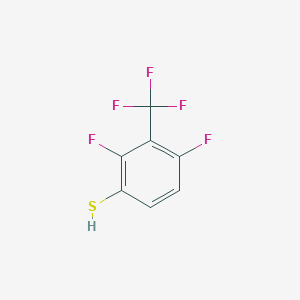

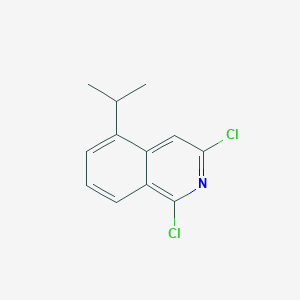

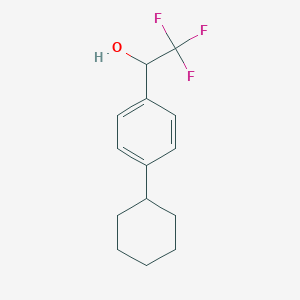
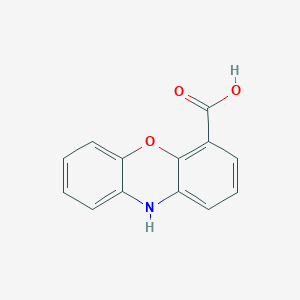

![5-Oxaspiro[2.5]oct-6-en-8-one](/img/structure/B13906367.png)
![2-Chloro-1-(3,5-dimethyl-benzo[b]thiophen-2-yl)ethanone](/img/structure/B13906373.png)



